N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
“N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride” can be used as organic synthesis intermediates and pharmaceutical intermediates . It is mainly used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of similar compounds involves multicomponent reactions . For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex. For example, cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .
Scientific Research Applications
Synthesis and Derivative Formation
Novel Fused Heterobicycles : The compound has been utilized in the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, forming novel fused heterobicycles with potential for various applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Development of Derivatives as Mycobacterium Tuberculosis Inhibitors : Derivatives of this compound have been synthesized and evaluated as inhibitors for Mycobacterium tuberculosis pantothenate synthetase, showing potential in tuberculosis treatment (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Structural and Chemical Properties
Tautomerism and Structural Analysis : Studies have explored the structure of spontaneous transformation products of similar compounds, providing insights into their chemical behavior and stability (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Synthesis and Characterization of Disubstituted Derivatives : Research has been conducted on the synthesis and characterization of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, further expanding the understanding of this compound's chemistry (Grošelj, Pušavec, Golobič, Dahmann, Stanovnik, & Svete, 2015).
Potential Therapeutic Applications
Antitubercular Activity : Various derivatives have shown significant antitubercular activity, suggesting potential therapeutic uses against tuberculosis (Amaroju, Kalaga, Srinivasarao, Napiórkowska, AUGUSTYNOWICZ-KOPEĆ, Murugesan, Chander, Krishnan, & Gowri Chandra Sekhar, 2017).
Antimicrobial and Anticancer Agents : Some derivatives have demonstrated significant antimicrobial and anticancer activities, making them potential candidates for drug development (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Material Science and Corrosion Inhibition
- Corrosion Inhibition in Metals : Pyrazolo[4,3-c]pyridine derivatives have been explored as potential corrosion inhibitors for metals like mild steel, indicating their utility in material science (Dandia, Gupta, Singh, & Quraishi, 2013).
properties
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.ClH/c1-9-8(13)7-5-4-10-3-2-6(5)11-12-7;/h10H,2-4H2,1H3,(H,9,13)(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJIORQOVHJDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC2=C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | |
CAS RN |
1219957-27-3 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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